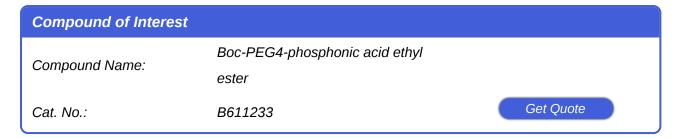


Technical Guide: Synthesis and Purification of Boc-PEG4-phosphonic acid ethyl ester

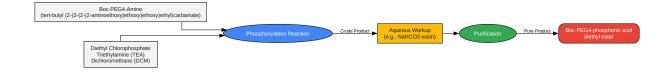
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This guide provides a comprehensive overview of the synthesis, purification, and characterization of **Boc-PEG4-phosphonic acid ethyl ester**, a key building block in chemical biology and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Synthesis Pathway

The synthesis of diethyl (tert-butoxycarbonyl)-PEG4-phosphonate is typically achieved through the phosphonylation of a Boc-protected PEG4-amine precursor. The most common route involves the reaction of tert-butyl (2-(2-(2-(aminoethoxy)ethoxy)ethoxy)ethyl)carbamate with a phosphonylating agent, such as diethyl chlorophosphate, under basic conditions.



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Caption: Synthetic workflow for **Boc-PEG4-phosphonic acid ethyl ester**.

Experimental Protocol

This protocol details the synthesis of diethyl ((1-oxo-3,6,9,12-tetraoxapentadecan-15-yl)carbamate)phosphonate, another name for the target compound, starting from the corresponding Boc-protected PEG4-amine.

Materials:

- tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate
- · Diethyl chlorophosphate
- Triethylamine (TEA)
- · Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Ethyl acetate (EtOAc)
- Hexanes

Procedure:

- Reaction Setup: Dissolve tert-butyl (2-(2-(2-(aminoethoxy)ethoxy)ethoxy)ethyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
- Addition of Base: Add triethylamine (TEA) (1.5 eq) to the cooled solution and stir for 10-15 minutes.

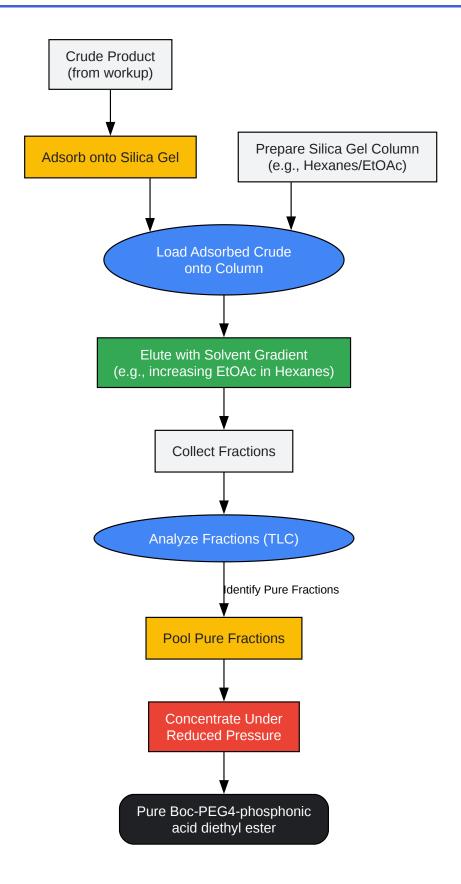


- Phosphonylation: Add diethyl chlorophosphate (1.2 eq) dropwise to the reaction mixture at 0
 °C.
- Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or LC-MS.
- Quenching and Workup: Upon completion, quench the reaction by adding saturated aqueous
 NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.
- Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification Protocol

The crude product obtained from the synthesis requires purification to remove unreacted starting materials and byproducts. Flash column chromatography is the standard method.





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Caption: Purification workflow via flash column chromatography.



Procedure:

- Column Preparation: Prepare a silica gel column packed in a suitable solvent system (e.g., 20% ethyl acetate in hexanes).
- Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.
- Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 100% ethyl acetate).
- Fraction Collection: Collect fractions and monitor them by TLC.
- Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield **Boc-PEG4-phosphonic acid ethyl ester** as a clear oil.

Quantitative and Characterization Data

The following tables summarize typical quantitative and analytical data for the synthesis.

Table 1: Reaction Yield and Purity

Parameter	Typical Value	Method
Yield	75-90%	Gravimetric

| Purity | >95% | HPLC, NMR |

Table 2: NMR Characterization Data (CDCl₃)



Nucleus	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
¹H NMR	~5.10	br s	-	NH (Boc)
¹H NMR	4.15 - 4.05	m	-	O-CH2-CH3
¹H NMR	3.70 - 3.55	m	-	PEG Backbone (O-CH ₂)
¹H NMR	3.52	t	5.2	Boc-NH-CH ₂
¹H NMR	3.35 - 3.25	m	-	N-CH ₂ -P
¹H NMR	1.44	S	-	С(СНз)з (Вос)
¹H NMR	1.33	t	7.1	O-CH₂-CH₃

| ³¹P NMR | ~28.5 | s | - | P=O |

Table 3: Mass Spectrometry Data

Technique	lon	[M+H]+ (Calculated)	[M+H]+ (Observed)

| ESI-MS | [M+H]⁺ | 428.22 | 428.2 |

Application in PROTAC Development

Boc-PEG4-phosphonic acid ethyl ester is a bifunctional linker precursor. After deprotection of the Boc group, the resulting free amine can be coupled to a ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL). The phosphonate group can be hydrolyzed or used to couple to a warhead that binds to a target protein, thus forming the final PROTAC molecule.

Caption: Role of the linker in a PROTAC's ternary complex formation.

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